molecular formula C15H13BrO5 B13944633 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester

Cat. No.: B13944633
M. Wt: 353.16 g/mol
InChI Key: AQQYEUMUCYEUEJ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with acetyloxy, bromo, and methoxy groups

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester typically involves multiple steps, starting from naphthalene derivatives. The key steps include:

    Bromination: Introduction of a bromine atom at the 8th position of the naphthalene ring.

    Methoxylation: Addition of a methoxy group at the 5th position.

    Acetylation: Introduction of an acetyloxy group at the 4th position.

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, methyl ester include:

Properties

Molecular Formula

C15H13BrO5

Molecular Weight

353.16 g/mol

IUPAC Name

methyl 4-acetyloxy-8-bromo-5-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H13BrO5/c1-8(17)21-13-7-9(15(18)20-3)6-10-11(16)4-5-12(19-2)14(10)13/h4-7H,1-3H3

InChI Key

AQQYEUMUCYEUEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C(C=CC(=C12)OC)Br)C(=O)OC

Origin of Product

United States

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